molecular formula C18H12ClN3O2S B2494440 2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide CAS No. 2034417-73-5

2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

Cat. No.: B2494440
CAS No.: 2034417-73-5
M. Wt: 369.82
InChI Key: DVHRDQHXQGYOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide typically involves multi-step reactions. One common method includes the reaction of 2-aminothiophene carboxylate with phosphorus oxychloride to form the thienopyrimidine core . This intermediate is then reacted with various reagents to introduce the chloro and oxo groups, followed by the addition of N-phenylacetamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for chlorination, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield amino derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound may also disrupt bacterial cell wall synthesis, contributing to its antimicrobial activity .

Properties

IUPAC Name

2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-12-7-4-8-13-15(12)16-17(25-13)18(24)22(10-20-16)9-14(23)21-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHRDQHXQGYOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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